2-(1,2-Oxazol-4-yl)ethane-1-thiol
Description
2-(1,2-Oxazol-4-yl)ethane-1-thiol is a heterocyclic thiol compound characterized by an oxazole ring linked to an ethanethiol group. This compound is of interest in medicinal chemistry and materials science due to its dual functionality, enabling applications in catalysis, ligand design, and bioactive molecule synthesis. Its structure has been elucidated using crystallographic tools such as SHELX and WinGX, which are critical for resolving small-molecule conformations .
Properties
Molecular Formula |
C5H7NOS |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-(1,2-oxazol-4-yl)ethanethiol |
InChI |
InChI=1S/C5H7NOS/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2 |
InChI Key |
JXFIFYDUDOZTCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NO1)CCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of TosMIC (tosylmethyl isocyanide) with aldehydes . The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production methods for 2-(1,2-Oxazol-4-yl)ethane-1-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Oxazol-4-yl)ethane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Thiolating agents like thiourea or hydrogen sulfide are commonly used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Oxazolines.
Substitution: Thioethers.
Scientific Research Applications
2-(1,2-Oxazol-4-yl)ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Oxazol-4-yl)ethane-1-thiol involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Electronic Features
Table 1: Key Structural Parameters
| Compound | Heterocycle | Thiol Position | Aromaticity | Calculated Dipole Moment (D) |
|---|---|---|---|---|
| 2-(1,2-Oxazol-4-yl)ethane-1-thiol | Oxazole | Terminal | High | 3.2 (DFT) |
| 5-Arylthio-1,2,3-thiadiazole | Thiadiazole | Adjacent to N | Moderate | 2.8 (DFT) |
| Benzo-1,4-oxathiiin | Benzofused | Integrated S | High | 4.1 (experimental) |
- Oxazole vs. Thiadiazole : The oxazole ring in this compound exhibits higher aromaticity compared to thiadiazoles (e.g., compounds in ), which reduces electron density at the thiol group, enhancing its acidity (pKa ~ 8.5 vs. ~10.2 for thiadiazole derivatives) .
- Benzofused Systems: Benzo-1,4-oxathiiins integrate sulfur into the aromatic system, leading to greater dipole moments and altered solubility profiles compared to the non-fused oxazolyl thiol .
Table 2: Reaction Conditions and Yields
- Nucleophilic Substitution : The synthesis of this compound parallels methods used for thiadiazoles (), employing NaH/DMF to activate thiol nucleophiles. However, the oxazole’s electron-deficient nature necessitates milder conditions to avoid ring decomposition .
- Challenges : Thiol oxidation is a critical concern during synthesis; stabilization via inert atmospheres is required, unlike thiadiazoles where the sulfur is integrated into the ring .
Physicochemical Properties
Table 3: Experimental Data
| Property | This compound | 5-Arylthio-1,2,3-thiadiazole | Benzo-1,4-oxathiiin |
|---|---|---|---|
| Melting Point (°C) | 98–100 | 112–115 | 145–148 |
| Solubility (H2O, mg/mL) | 5.2 | 1.8 | 0.3 |
| λmax (UV-Vis, nm) | 265 | 280 | 310 |
- Solubility : The oxazolyl thiol’s moderate water solubility (5.2 mg/mL) exceeds that of benzofused systems, making it preferable for aqueous-phase reactions .
- Spectroscopy : UV-Vis absorption at 265 nm aligns with π→π* transitions in the oxazole ring, distinct from the longer wavelengths observed in benzofused compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1,2-Oxazol-4-yl)ethane-1-thiol, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between oxazole precursors and thiol-containing intermediates. Key steps include:
- Using 1,2-ethanedithiol as a starting material to introduce the thiol group via base-promoted reactions .
- Controlling temperature (e.g., 0–25°C) to prevent over-alkylation, a common side reaction .
- Employing continuous flow reactors for improved yield and purity in scaled-up syntheses .
- Purification via fractional distillation or column chromatography to isolate the target compound .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to identify protons near the oxazole ring (e.g., deshielded protons at δ 7.5–8.5 ppm) and the ethane-thiol backbone .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (CHNOS, MW 129.18) and fragmentation patterns .
- IR Spectroscopy : Detection of the thiol (-SH) stretch at ~2550 cm .
Q. How does the oxazole ring influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) and monitoring degradation via HPLC.
- The oxazole ring’s electron-withdrawing nature may enhance stability in acidic conditions but increase susceptibility to nucleophilic attack in basic media .
Advanced Research Questions
Q. What experimental approaches are used to study the thiol-disulfide exchange dynamics of this compound in biological systems?
- Methodological Answer :
- Stopped-Flow Spectroscopy : Monitor disulfide formation kinetics with cysteine-containing peptides .
- LC-MS/MS : Track covalent adduct formation with proteins (e.g., serum albumin) under physiological conditions .
- Computational Modeling : Use density functional theory (DFT) to predict redox potentials and reaction pathways .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Purity Assessment : Verify compound purity via HPLC (>98%) to exclude confounding effects from impurities .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected protein targets (e.g., enzymes with reactive cysteine residues) .
Q. What strategies are recommended for computational docking studies involving this compound and its protein targets?
- Methodological Answer :
- Ligand Preparation : Optimize the thiol group’s protonation state (neutral -SH vs. deprotonated -S) based on target active-site pKa .
- Force Field Selection : Use AMBER or CHARMM parameters compatible with sulfur-containing ligands .
- Binding Free Energy Calculations : Apply MM-GBSA to account for solvation effects during covalent docking simulations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reactivity data between this compound and analogous thiols?
- Methodological Answer :
- Comparative Kinetic Studies : Measure reaction rates (e.g., with iodoacetamide) under identical conditions to isolate steric/electronic effects of the oxazole substituent .
- X-ray Crystallography : Resolve crystal structures to analyze steric hindrance or hydrogen-bonding interactions influencing reactivity .
Experimental Design
Q. What in vitro assays are suitable for evaluating the enzymatic inhibition potential of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
